2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole
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Overview
Description
2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a benzimidazole core with a hydrazone functional group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) typically involves the condensation of 2H-Benzimidazol-2-one with an appropriate hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated benzimidazole derivatives.
Scientific Research Applications
2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzimidazole core can interact with DNA and proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-5-nitro-(9CI)
- 2H-Benzimidazol-2-one,1,3-dihydro-5-methyl-1-propyl-(9CI)
- 2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-(1-methylethyl)-
Uniqueness
Compared to similar compounds, 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) is unique due to the presence of the hydrazone functional group. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDNDOAQJCNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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